5-(phenylsulfanyl)-2-furaldehyde N-benzylthiosemicarbazone
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Description
5-(phenylsulfanyl)-2-furaldehyde N-benzylthiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylsulfanyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylsulfanyl)-2-furaldehyde N-benzylthiosemicarbazone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the furan ring.
Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbothioamide group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target
Properties
Molecular Formula |
C19H17N3OS2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-benzyl-3-[(Z)-(5-phenylsulfanylfuran-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C19H17N3OS2/c24-19(20-13-15-7-3-1-4-8-15)22-21-14-16-11-12-18(23-16)25-17-9-5-2-6-10-17/h1-12,14H,13H2,(H2,20,22,24)/b21-14- |
InChI Key |
KAFYRBQKOZKKRY-STZFKDTASA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(O2)SC3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N/N=C\C2=CC=C(O2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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